3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
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Overview
Description
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving triazole and thiophene derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in materials science, such as the development of novel polymers or catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable halide.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable amine and an electrophile.
Final Coupling: The final step involves coupling the triazole, thiophene, and azetidine intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Mechanism of Action
The mechanism of action of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and thiophene rings may play a crucial role in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(phenyl)azetidine-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(pyridin-2-yl)azetidine-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide distinguishes it from other similar compounds. Thiophene rings can impart unique electronic and steric properties, potentially enhancing the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-thiophen-2-yl-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c17-11(14-10-2-1-3-18-10)15-4-9(5-15)6-16-8-12-7-13-16/h1-3,7-9H,4-6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRUYXDSZOFNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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